![molecular formula C20H21N3O2 B7713417 N-(2-ethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7713417.png)
N-(2-ethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as ETP-101, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. This compound belongs to the class of oxadiazole derivatives and has shown promising results in scientific research applications.
Wirkmechanismus
The exact mechanism of action of ETP-101 is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. ETP-101 has also been shown to have an affinity for the sigma-1 receptor, which plays a role in various physiological processes.
Biochemical and Physiological Effects:
ETP-101 has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, antidepressant, and analgesic effects. ETP-101 has also been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ETP-101 in lab experiments is that it has been extensively studied and has shown promising results in various medical conditions. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the study of ETP-101. One potential area of research is the development of more potent derivatives of ETP-101 that have a better understanding of the mechanism of action. Another area of research is the potential use of ETP-101 in the treatment of other medical conditions, such as Alzheimer's disease and schizophrenia. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of ETP-101.
Synthesemethoden
The synthesis of ETP-101 involves the condensation of 2-ethylbenzoyl chloride with m-tolyl hydrazine to form 2-ethyl-N-(m-tolyl)hydrazinecarboxamide. This intermediate compound is then treated with ethyl bromoacetate to form N-(2-ethylphenyl)-3-(m-tolyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of this compound with propanoyl chloride to form ETP-101.
Wissenschaftliche Forschungsanwendungen
ETP-101 has been extensively studied for its potential use in treating various medical conditions. It has shown promising results in the treatment of epilepsy, anxiety, depression, and chronic pain. ETP-101 has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-15-8-4-5-10-17(15)21-18(24)11-12-19-22-20(23-25-19)16-9-6-7-14(2)13-16/h4-10,13H,3,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDJEIBUWBRMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.